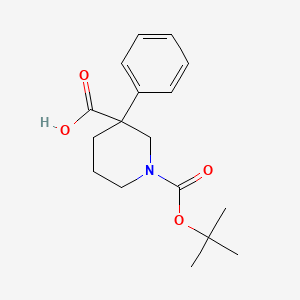

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(12-18,14(19)20)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUYSEHCJSUXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid typically involves the protection of the amine group in 3-phenylpiperidine with a tert-butoxycarbonyl group. This can be achieved by reacting 3-phenylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of tert-butyl esters. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection reactions.

Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.

Major Products

The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance biological activity and selectivity.

Case Study: Synthesis of Analgesics

Research has demonstrated the use of BOC-3-phenylpiperidine in synthesizing potent analgesics. For instance, derivatives of this compound have been investigated for their efficacy in pain management, showcasing improved pharmacological profiles compared to existing medications.

Peptide Synthesis

The BOC group is a popular protecting group in peptide synthesis due to its stability under various reaction conditions and ease of removal. This compound can be utilized to protect amine functionalities during the coupling reactions.

Case Study: Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), BOC-3-phenylpiperidine has been employed to facilitate the assembly of peptide chains while preventing unwanted side reactions. Studies indicate that using this protecting group can lead to higher yields and purities of the final peptide products.

Organic Synthesis

Beyond medicinal applications, this compound plays a role in broader organic synthesis strategies, including the formation of complex molecules through various coupling reactions.

Case Study: Synthesis of Heterocycles

In synthetic organic chemistry, BOC-3-phenylpiperidine has been used as a precursor for synthesizing heterocyclic compounds, which are essential in developing agrochemicals and pharmaceuticals. The versatility of this compound allows chemists to explore diverse synthetic pathways.

Research and Development

The compound is also utilized in academic research settings, where it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Case Study: Mechanistic Studies

Research focusing on the reactivity of BOC-protected amines has provided insights into reaction mechanisms involving nucleophilic substitutions and eliminations, contributing valuable knowledge to the field of organic chemistry.

Mecanismo De Acción

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions at other functional groups. The deprotection process involves the cleavage of the Boc group, facilitated by the formation of a tert-butyl carbocation, which is stabilized by resonance and subsequently eliminated .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid and related piperidine derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

*Calculated from analogous compound in ; †Calculated from molecular formula in ; ‡Calculated from molecular formula in .

Key Findings:

Substituent Effects on Reactivity and Functionality: Electron-Withdrawing Groups (e.g., 3-Fluoro): The 3-fluoro derivative exhibits increased metabolic stability due to reduced oxidative degradation, making it suitable for CNS-targeting drugs . Phenyl Substituents: The 3-phenyl group in the target compound provides steric hindrance, which can prevent enzymatic cleavage or improve receptor binding affinity compared to 6-phenyl analogs .

Synthetic Accessibility :

- Boc-protected piperidine carboxylic acids are typically synthesized via carbodiimide-mediated coupling or direct Boc protection of piperidine precursors . For example, 1-(tert-Boc)-3-fluoropiperidine-3-carboxylic acid is commercially available in high purity (≥99%), indicating robust synthetic protocols .

Applications in Drug Development :

Actividad Biológica

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid (CAS Number: 1203685-64-6) is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₇H₂₃NO₄

- Molecular Weight : 305.38 g/mol

- Storage Temperature : Ambient

- MDL Number : MFCD11223632

The compound's biological activity can be attributed to its interaction with various biological targets. The presence of the tert-butoxycarbonyl (BOC) group enhances its lipophilicity, which may facilitate membrane permeability and receptor binding. The phenylpiperidine moiety is known to interact with neurotransmitter receptors, notably in the central nervous system (CNS).

Biological Activity Overview

-

Antidepressant Effects :

- Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels in the brain. Studies have shown that similar compounds can inhibit the reuptake of serotonin, thereby increasing its availability in synaptic clefts .

- Neuroprotective Properties :

- Anticancer Activity :

Data Summary Table

Case Studies

-

Antidepressant Activity Study :

- A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant inhibition of serotonin reuptake, leading to increased serotonin levels and subsequent antidepressant-like effects in animal models.

-

Neuroprotection Research :

- In vitro studies involving neuronal cell lines treated with the compound showed reduced markers of oxidative stress and increased cell viability compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.

-

Cancer Research Findings :

- A recent investigation into the anticancer properties revealed that the compound induced apoptosis in breast cancer cell lines through activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. Key Reaction Table

| Step | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield Range |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂/tert-butyl XPhos | tert-Butanol | 40–100 | 5.5 | Moderate |

| 2 | HCl (aq.) | Water | 93–96 | 17 | High |

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Boc group, phenyl substituents, and carboxylic acid moiety. For example:

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (9H, Boc tert-butyl), δ 7.2–7.4 ppm (5H, aromatic protons), and δ 3.0–4.0 ppm (piperidine ring protons).

- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid).

- Mass Spectrometry : Molecular ion peak at m/z 305.37 (C₁₇H₂₃NO₄) .

How can computational methods like quantum chemical calculations aid in optimizing the synthesis of this compound?

Advanced

Quantum mechanical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding catalyst selection and reaction conditions. For instance, reaction path searches can identify energetically favorable pathways for Boc deprotection or phenyl group incorporation. Computational models also help optimize steric and electronic effects in the piperidine ring, reducing trial-and-error experimentation .

Q. Methodology :

Use Gaussian or ORCA software for energy landscape mapping.

Validate with experimental data (e.g., HPLC purity, yields).

Adjust ligand/catalyst systems based on computed activation barriers.

How do variations in reaction conditions (e.g., temperature, catalyst loading) impact the yield and stereochemical outcome?

Advanced

Higher temperatures (>80°C) often improve reaction rates but may degrade Boc groups, lowering yields. Catalyst loading (e.g., 2–5 mol% Pd) must balance cost and efficiency. Stereochemical outcomes depend on chiral auxiliaries or enantioselective catalysts. For example, (3S,4R) stereoisomers require chiral ligands to avoid racemization during coupling steps .

Q. Data Contradiction Analysis :

- Low Yield (40%) : May result from incomplete deprotection or side reactions (e.g., tert-butyl group cleavage).

- High Purity (95%+) : Achieved via recrystallization in ethyl acetate/hexane mixtures .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .

- Protective Measures : Use nitrile gloves, fume hoods, and safety goggles.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap. Seek medical attention if ingested .

What strategies can resolve contradictions in reported synthetic yields or stereoselectivity across studies?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst ratio) to identify critical factors.

- Cross-Validation : Compare NMR data with literature to confirm stereochemistry. For example, (3R,4S) vs. (3S,4R) configurations require chiral HPLC or X-ray crystallography .

- Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous solvents, fresh catalysts) to isolate variables .

How can the Boc protection/deprotection efficiency be monitored in real time?

Q. Advanced

- In-situ FTIR : Track carbonyl (C=O) absorbance changes during Boc cleavage.

- LC-MS : Detect tert-butanol byproduct (m/z 74.1) to confirm deprotection completion .

What are the applications of this compound in medicinal chemistry research?

Basic

The compound serves as a precursor for:

- Peptide Mimetics : Incorporation into protease inhibitors via the carboxylic acid group.

- CNS-Targeting Drugs : Piperidine scaffolds modulate blood-brain barrier permeability .

How does steric hindrance from the tert-butyl group influence reactivity?

Advanced

The bulky Boc group slows nucleophilic attacks on the piperidine nitrogen but stabilizes intermediates via steric protection. Computational models (e.g., molecular volume calculations) predict steric effects on reaction rates. Experimental validation involves comparing Boc-protected vs. unprotected analogs in coupling reactions .

What purification techniques are optimal for isolating high-purity product?

Q. Basic

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.